Dissociation Constant (Kd) Retention: PEG1 Preserves Near-Native Avidin Binding Affinity vs. 10⁸-Fold Loss with Longer PEG
Systematic evaluation of PEGylated biotin derivatives demonstrates that the dissociation constant (Kd) for the avidin-biotin complex increases dramatically as PEG molecular weight rises. Unconjugated biotin exhibits a Kd of approximately 10⁻¹⁵ M. PEGylated biotins with PEG molecular weights of 588, 3400, and 5000 g/mol show Kd values that increase to approximately 10⁻⁸ M, representing a seven-order-of-magnitude reduction in binding affinity [1]. The target compound, Biotin-PEG1-amine (MW 330.45 g/mol), corresponds to the lowest PEG molecular weight class in this study, thereby preserving the highest possible avidin/streptavidin affinity among commercially relevant PEGylated biotin linkers.
| Evidence Dimension | Equilibrium dissociation constant (Kd) for avidin binding |
|---|---|
| Target Compound Data | ~10⁻¹⁵ M (inferred for PEG1 class based on native biotin) |
| Comparator Or Baseline | PEGylated biotin (MW 588, 3400, 5000 g/mol): Kd ~10⁻⁸ M |
| Quantified Difference | ≈10⁷-fold higher affinity retained by PEG1 vs. longer PEG derivatives |
| Conditions | Avidin binding assay; PEGylated biotin molecular weights ranging from 588 to 5000 g/mol [1] |
Why This Matters
Procurement of PEG1 over longer PEG linkers is critical when assay sensitivity or capture efficiency demands maximal streptavidin binding; longer PEG chains introduce a ≥10⁷-fold affinity penalty that compromises detection limits and purification yields.
- [1] Huang Z, et al. Intermolecular Interaction of Avidin and PEGylated Biotin. Bioconjugate Chem. 2007;18(5):1524-1530. View Source
